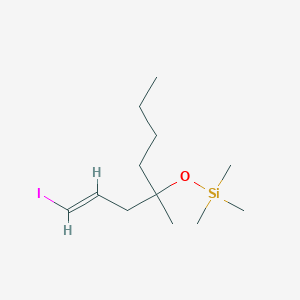
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane
Overview
Description
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to an alkene chain that includes an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane typically involves the reaction of an appropriate alkene with a trimethylsilylating agent in the presence of an iodine source. One common method includes the use of trimethylsilyl chloride and an iodine-containing compound under specific reaction conditions such as controlled temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the iodine atom or alter the alkene structure.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted alkenes.
Scientific Research Applications
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in different chemical transformations. The iodine atom also plays a crucial role in the compound’s reactivity, particularly in substitution and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane: is similar to other organosilicon compounds such as trimethylsilyl chloride and trimethylsilyl iodide.
Trimethylsilyl chloride: Used in similar synthetic applications but lacks the iodine atom.
Trimethylsilyl iodide: Contains an iodine atom but differs in its overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a trimethylsilyl group and an iodine atom within an alkene structure
Properties
IUPAC Name |
[(E)-1-iodo-4-methyloct-1-en-4-yl]oxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMQGJWDMVGRA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/I)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


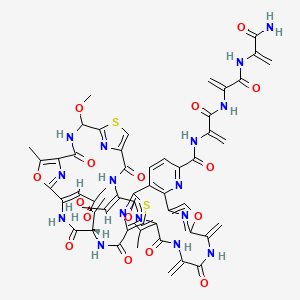
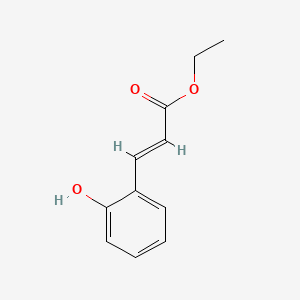
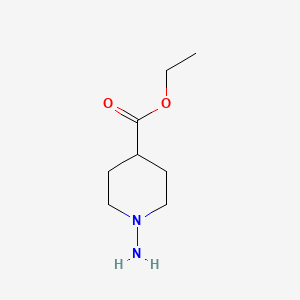
![6,7,8,9-Tetrahydropyrido[1,2-a]indole](/img/structure/B3147475.png)
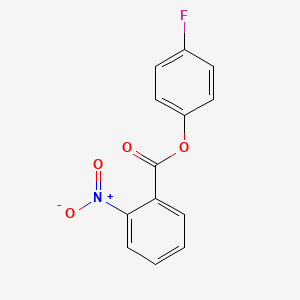
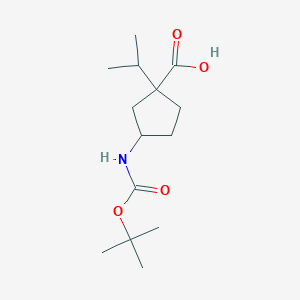

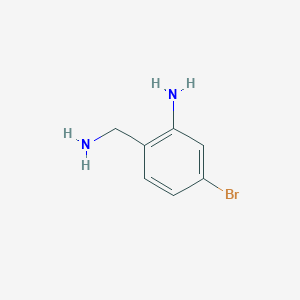
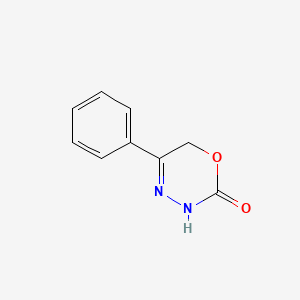
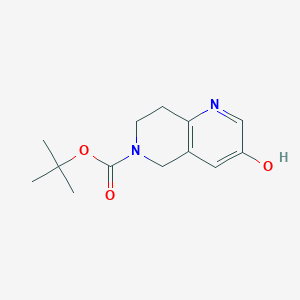
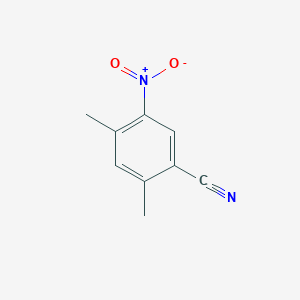
![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)
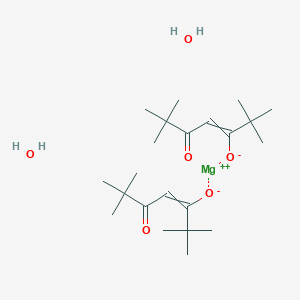
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)
